REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[C:8]([NH:10][C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][C:12]=2[C:19]([F:22])([F:21])[F:20])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5]>N.[Ni]>[F:1][C:2]1[CH:9]=[C:8]([NH:10][C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][C:12]=2[C:19]([F:20])([F:21])[F:22])[CH:7]=[CH:6][C:3]=1[CH2:4][NH2:5]
|
Name
|
|
Quantity
|
2.85 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=CC(=C1)NC1=C(C=C(C=C1)OC)C(F)(F)F
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
N
|
Name
|
|
Quantity
|
300 mg
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After the catalyst had been filtered off
|
Type
|
CUSTOM
|
Details
|
the mixture evaporated down the product
|
Type
|
CUSTOM
|
Details
|
was obtained in a yield of 99% of theory
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(CN)C=CC(=C1)NC1=C(C=C(C=C1)OC)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |